molecular formula C10H9N3O3 B1274632 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 328083-96-1

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B1274632
CAS No.: 328083-96-1
M. Wt: 219.2 g/mol
InChI Key: QQAOPUYDACUNLY-UHFFFAOYSA-N
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Description

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-4-carboxylic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a ligand.

    Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The propanoic acid group can also form ionic interactions with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Pyridinyl)propanoic acid: Similar structure but lacks the oxadiazole ring.

    2-Amino-3-(pyridin-4-yl)propanoic acid: Contains an amino group instead of the oxadiazole ring.

    3-(2-(Pyridin-4-yl)ethyl)thio)propanoic acid: Contains a thioether linkage instead of the oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature enhances its ability to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)2-1-8-12-10(13-16-8)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAOPUYDACUNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390211
Record name 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328083-96-1
Record name 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
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